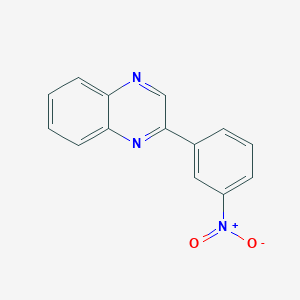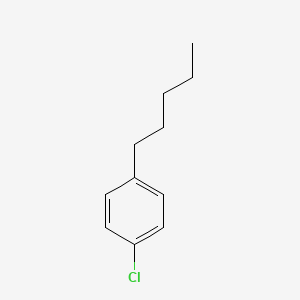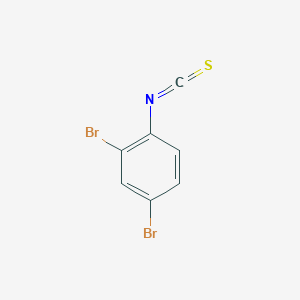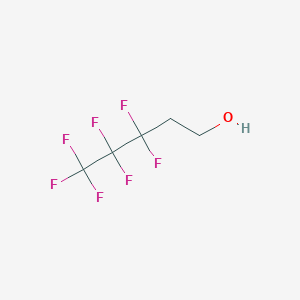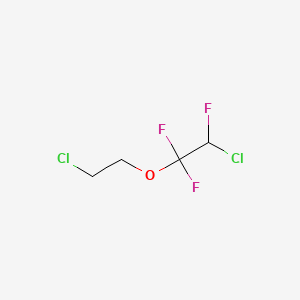
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Übersicht
Beschreibung
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, also known as CFC-113, is a nonflammable, colorless liquid with a boiling point of 58°C and a melting point of -77°C. It is a chlorofluorocarbon (CFC) and a member of the halogenated hydrocarbon family. CFC-113 has been used in a variety of applications, including refrigerants, solvents, and aerosol propellants. It is also used in industry as a degreasing agent and a cleaning agent for electronic components.
Wissenschaftliche Forschungsanwendungen
Catalytic Processes
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane's reactivity under catalytic conditions has been explored in various studies. For instance, the catalytic cleavage of its carbon-chlorine bond via a single electron transfer (SET) process using Ni(0) or Cu(0) catalysts has been demonstrated. This process yields valuable fluorinated compounds like 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with excellent yields, showcasing its potential in synthesizing industrially relevant chemicals (Xiaojun & Qing-Yun, 2012).
Environmental Impact Studies
The environmental degradation of chlorofluorocarbons (CFCs) and their alternatives, including compounds like 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, has been a subject of significant research. Studies focus on the atmospheric degradation products such as trifluoroacetate (TFA), highlighting concerns about their persistence and potential accumulation in aquatic ecosystems. Investigations into the base levels of TFA in the environment suggest a need for ongoing monitoring and evaluation of the environmental impact of fluorinated compounds (Jordan & Frank, 1999).
Synthesis of Fluoro-Carbohydrates
The versatility of 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is further demonstrated in its application in the synthesis of fluoro-carbohydrates. A high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars from glycals using electrophilic fluorination reagents highlights its utility in the preparation of novel biomolecules, expanding the scope of research in medicinal chemistry and drug development (Burkart et al., 1997).
Catalytic Fluorination Techniques
Exploration into the catalytic fluorination of various substrates using 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane has yielded insights into efficient methods for preparing fluorinated compounds. The vapor-phase catalytic fluorination for the preparation of 1,1,1,2-tetrafluoroethane showcases the potential of using specific catalysts to achieve high selectivity and conversion rates, essential for industrial applications and the development of environmentally friendly refrigerants (Quan, 1996).
Eigenschaften
IUPAC Name |
2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2F3O/c5-1-2-10-4(8,9)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZSRFYSFRHFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371383 | |
| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
CAS RN |
380-45-0 | |
| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





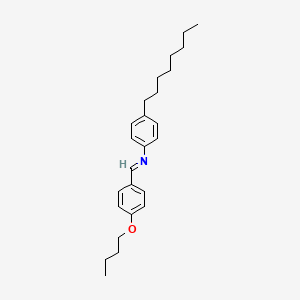
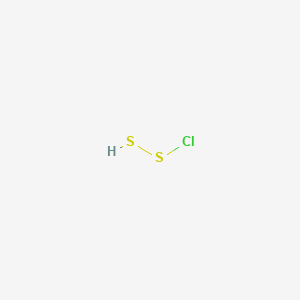
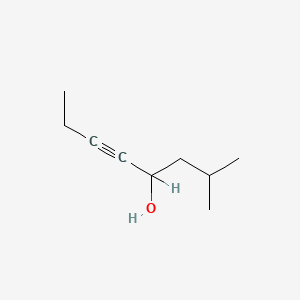
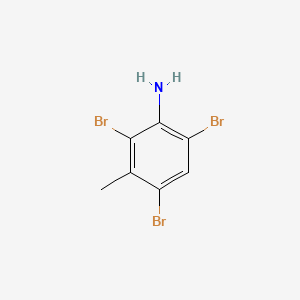
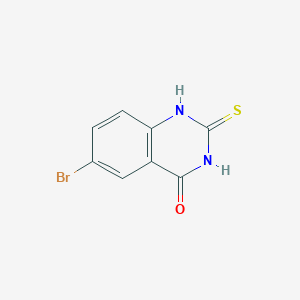
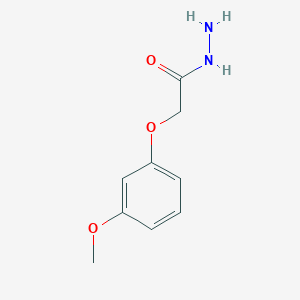
![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
